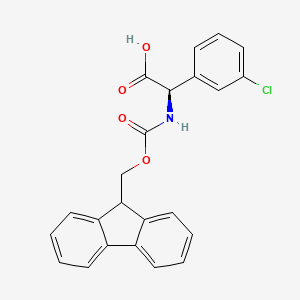

N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH)

説明

N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH) is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine). The 4-chloro substituent on the phenylglycine (Phg) backbone introduces steric and electronic effects that influence peptide conformation and stability. Notably, phenylglycine differs from phenylalanine (Phe) by having a methylene (-CH2-) group directly linking the aromatic ring to the α-carbon, reducing side-chain flexibility compared to Phe derivatives .

特性

IUPAC Name |

(2R)-2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNXWBFVGWGSRR-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH) is an important compound in peptide synthesis and has garnered attention for its potential biological activities. This article will explore its chemical properties, synthesis methods, and biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Fmoc-D-Phg(4-Cl)-OH has the following chemical properties:

- Molecular Formula : C24H20ClNO

- Molecular Weight : 393.88 g/mol

- Structure : The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions.

Synthesis Methods

The synthesis of Fmoc-D-Phg(4-Cl)-OH typically employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides while minimizing racemization. The Fmoc group serves as a temporary protecting group that can be selectively removed under basic conditions, facilitating the stepwise addition of amino acids.

Example Synthesis Protocol

- Resin Preparation : Attach the first amino acid to a solid support resin.

- Fmoc Deprotection : Treat with a base (e.g., piperidine) to remove the Fmoc group.

- Coupling Reaction : Add the next amino acid (Fmoc-D-Phg(4-Cl)-OH) with a coupling agent (e.g., DIC or HATU).

- Repetition : Repeat deprotection and coupling until the desired peptide length is achieved.

- Cleavage : Remove the peptide from the resin and deprotect any remaining functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Fmoc-D-Phg(4-Cl)-OH derivatives. For instance, compounds synthesized from this building block exhibited significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against pathogens such as Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites .

Anticancer Activity

The anticancer properties of Fmoc-D-Phg(4-Cl)-OH have been explored through its incorporation into peptide conjugates. These conjugates have shown promising cytotoxic effects in vitro against several cancer cell lines. For example, a study reported that modifications to the phenyl ring enhanced the cytotoxicity of derivatives, with some exhibiting over 50% inhibition in cell viability .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, Fmoc-D-Phg(4-Cl)-OH has demonstrated anti-inflammatory activity. In vivo studies using carrageenan-induced rat paw edema models revealed that compounds derived from this amino acid exhibited significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

-

Cytotoxicity Assessment :

- A series of experiments evaluated the cytotoxic effects of Fmoc-D-Phg(4-Cl)-OH derivatives on various tumor cell lines.

- Results indicated that increasing the hydrophobicity through halogen substitutions on the phenyl ring led to enhanced activity against HeLa and MCF-7 cells.

-

Antimicrobial Screening :

- Derivatives were tested against both gram-positive and gram-negative bacteria.

- The most active compounds showed zones of inhibition ranging from 9 to 20 mm, indicating strong antimicrobial properties.

科学的研究の応用

Scientific Research Applications

In protein engineering, Fmoc-D-Phg(4-Cl)-OH is utilized to design peptides with specific structural and functional properties. Its incorporation into peptide sequences can influence folding patterns and biological activity.

Case Study:

A study demonstrated that peptides synthesized with Fmoc-D-Phg(4-Cl)-OH exhibited enhanced binding affinities in receptor-ligand interactions compared to non-chlorinated analogs .

Drug Development

Peptides synthesized using Fmoc-D-Phg(4-Cl)-OH have been explored as potential therapeutic agents. Their unique structures can lead to novel drug candidates with improved efficacy and specificity.

Applications:

- Antimicrobial Peptides : Research has shown that chlorinated phenylglycines can enhance antimicrobial activity against resistant strains .

- Cancer Therapeutics : Peptides designed with this compound have shown promise in targeting cancer cells selectively.

Chemical Reactions and Mechanisms

Fmoc-D-Phg(4-Cl)-OH can undergo various chemical reactions that are essential for its application in peptide synthesis:

化学反応の分析

Fmoc Deprotection

The Fmoc group is cleaved under basic conditions via β-elimination, forming dibenzofulvene (DBF) and releasing the free amine. This reaction is critical for sequential peptide elongation in solid-phase synthesis.

Key Deprotection Reagents and Conditions

Mechanism :

-

Base abstraction of the acidic 9-fluorenyl proton initiates β-elimination.

-

Formation of DBF, which reacts with excess amine (e.g., piperidine) to form stable adducts .

Carboxylic Acid Activation for Peptide Coupling

The carboxylic acid group undergoes activation to form reactive intermediates for amide bond formation.

Common Activation Methods

| Reagent System | Solvent | Coupling Efficiency | Racemization Risk |

|---|---|---|---|

| HATU/DIPEA | DMF | High | Significant (~15%) |

| COMU/DMP | DCM | High | Low (<3%) |

| DEPBT/TMP | NMP | Moderate | Minimal (~2%) |

Racemization Mitigation :

-

COMU/DMP and DEPBT/TMP minimize racemization of the D-configuration by reducing base strength and stabilizing the activated intermediate .

Reactivity of the 4-Chlorophenyl Group

The 4-chloro substituent exhibits moderate electrophilic aromatic substitution (EAS) reactivity under controlled conditions.

Observed Transformations

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Chloro-3-nitrophenylglycine | 45% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Biaryl derivatives | 60–70% |

Limitations :

-

Steric hindrance from the Fmoc group and electron-withdrawing Cl substituent reduces EAS rates compared to unsubstituted phenylglycine .

Aspartimide Formation

-

Risk : Elevated during prolonged Fmoc deprotection with strong bases (e.g., DBU) in sequences with adjacent acidic residues .

-

Prevention : Use of piperazine or collidine as milder alternatives .

Hydrolysis of the Chloro Substituent

-

Conditions : Aqueous NaOH (pH >12), elevated temperatures.

-

Product : 4-Hydroxyphenylglycine derivative (~30% conversion in 24 h) .

Comparative Data: Fmoc-D-Phg(4-Cl)-OH vs. Analogues

類似化合物との比較

Comparison with Structurally Similar Compounds

Backbone and Substituent Variations

Fmoc-D-Phg(4-Cl)-OH vs. Fmoc-Phe Derivatives

Structural Differences :

- Phenylglycine (Phg) : Features a rigid -CH2- linkage between the aromatic ring and α-carbon.

- Phenylalanine (Phe) : Contains a -CH2-CH- linkage, offering greater side-chain flexibility.

- Example: Fmoc-L-Phe(4-Cl)-OH (hypothetical) would differ in backbone flexibility and stereochemistry (L-configuration) compared to Fmoc-D-Phg(4-Cl)-OH .

- Substituent Effects: Chlorine (Cl): Electron-withdrawing, enhances stability against oxidation and influences π-π stacking in peptides. Boc-Protected Amine: Fmoc-D-Phe(4-NHBoc)-OH (CAS 214750-77-3) incorporates a Boc group for orthogonal protection, increasing molecular weight (502.56 g/mol vs. ~421.88 g/mol for Cl-substituted analogs) .

Multi-Substituted Derivatives

- Fmoc-L-Phe(3-F,4-Cl)-OH (CAS 1629658-27-0): Combines 3-fluoro and 4-chloro substituents, increasing steric hindrance and hydrophobicity (MW 439.87 g/mol) .

- Fmoc-L-Phe(3-Cl,5-F)-OH (CAS 1998650-51-3): Demonstrates how halogen positioning alters electronic properties without backbone modification .

β-Homophenylglycine Analogs

Molecular and Functional Comparisons

Table 1: Key Properties of Fmoc-D-Phg(4-Cl)-OH and Analogs

| Compound Name | Backbone | Configuration | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|---|

| Fmoc-D-Phg(4-Cl)-OH | Phg | D | 4-Cl | C24H20ClNO4* | ~421.88 | 479064-91-0† |

| Fmoc-D-Phe(4-N3)-OH | Phe | D | 4-N3 | C24H20N4O4 | 428.44 | 1391586-30-3 |

| Fmoc-L-Phe(3-F,4-Cl)-OH | Phe | L | 3-F, 4-Cl | C24H19ClFNO4 | 439.87 | 1629658-27-0 |

| Fmoc-D-Phe(4-NHBoc)-OH | Phe | D | 4-NHBoc | C29H30N2O6 | 502.56 | 214750-77-3 |

*Inferred formula based on structural analogs. †CAS number corresponds to a β-homophenylglycine analog; exact data for Fmoc-D-Phg(4-Cl)-OH requires further verification.

Q & A

Q. What are the key considerations for synthesizing Fmoc-D-Phg(4-Cl)-OH in a laboratory setting?

The synthesis of Fmoc-protected amino acids like Fmoc-D-Phg(4-Cl)-OH typically involves three critical steps: (1) protection of the amino group using Fmoc-Cl, (2) coupling with a chlorinated phenylglycine derivative, and (3) purification via chromatography or crystallization. For example, Fmoc protection is achieved by reacting the amino acid with Fmoc-Cl under basic conditions (e.g., DIEA in anhydrous DMF) . The 4-chloro substituent on the phenyl ring requires careful regioselective chlorination during precursor synthesis. Post-reaction purification often employs reverse-phase HPLC to isolate the diastereomerically pure product, as demonstrated in analogous Fmoc-protected nucleoside syntheses .

Q. How can researchers verify the structural integrity of Fmoc-D-Phg(4-Cl)-OH after synthesis?

Structural validation relies on spectroscopic techniques:

- NMR : Key peaks include aromatic protons (δ ~7.2–7.8 ppm for Fmoc), the α-proton of the amino acid (δ ~4.1–4.5 ppm), and the chloro-substituted phenyl group (δ ~7.0–7.4 ppm). For example, Fmoc-protected phenylalanine analogs show distinct splitting patterns for the Fmoc group and side-chain protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 448.12 (C₂₄H₂₀ClNO₄).

- HPLC : Purity (>95%) is assessed using C18 columns with UV detection at 265 nm (Fmoc absorption) .

Q. What are the best practices for storing Fmoc-D-Phg(4-Cl)-OH to ensure stability?

Fmoc-D-Phg(4-Cl)-OH is moisture-sensitive and prone to Fmoc deprotection under acidic/basic conditions. Store at −20°C in airtight containers with desiccants. Avoid prolonged exposure to light, as chloroaromatic compounds may undergo photodegradation. Stability tests under inert atmospheres (N₂/Ar) show <5% decomposition over 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereomer ratios during solid-phase peptide synthesis (SPPS) with Fmoc-D-Phg(4-Cl)-OH?

Discrepancies in diastereomer formation often arise from racemization during coupling. To mitigate this:

- Use low-basicity coupling agents (e.g., HATU instead of HBTU) and minimize reaction times.

- Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy. For example, Fmoc-D-Phe analogs exhibit distinct CD ellipticity at 220 nm compared to L-forms .

- Optimize resin swelling (e.g., DCM:DMF 1:1) to ensure uniform coupling and reduce steric hindrance .

Q. What methodological strategies improve the incorporation of Fmoc-D-Phg(4-Cl)-OH into hydrophobic peptide sequences?

Hydrophobic residues like 4-chloro-D-phenylglycine can cause aggregation during SPPS. Solutions include:

- Backbone amide protection : Use pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) groups to disrupt β-sheet formation.

- Solvent optimization : Incorporate chaotropic agents (e.g., 2,2,2-trifluoroethanol) in DMF to enhance solubility .

- Microwave-assisted synthesis : Controlled heating (50°C) reduces coupling times and improves yield by 15–20% .

Q. How can researchers address conflicting data on the acid lability of the Fmoc group in chloroaromatic amino acids?

While Fmoc is traditionally base-labile (cleaved by piperidine), some studies report premature deprotection under acidic conditions. To resolve this:

- Conduct kinetic studies using TFA vapor exposure (0.1% v/v) to assess Fmoc stability. For chloro-substituted analogs, <2% deprotection occurs after 1 hour .

- Compare with Boc-protected analogs as controls. If acid sensitivity persists, switch to orthogonal protection (e.g., Alloc or ivDde groups) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。